8-(3-bromophenyl)-13-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
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Overview
Description
8-(3-bromophenyl)-13-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[74002,7]trideca-1,7-diene-4,6-dione is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-bromophenyl)-13-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione typically involves a multi-step process. One common method includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. This reaction results in the formation of the tricyclic structure through a tandem C–N, C–O bond formation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and transition-metal-free synthesis are often employed to ensure environmentally benign processes. The use of renewable starting materials, such as levulinic acid, is also a common practice in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-(3-bromophenyl)-13-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(3-bromophenyl)-13-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Its stability and reactivity make it useful in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 8-(3-bromophenyl)-13-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with aromatic and heterocyclic systems .
Comparison with Similar Compounds
Similar Compounds
- 11-ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
- 5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
Uniqueness
What sets 8-(3-bromophenyl)-13-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione apart from similar compounds is its specific combination of functional groups and tricyclic structure.
Properties
Molecular Formula |
C24H22BrN3O4 |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
8-(3-bromophenyl)-13-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione |
InChI |
InChI=1S/C24H22BrN3O4/c1-26-20-18(23(29)27(2)24(26)30)19(15-5-4-6-16(25)13-15)28-11-12-32-22(21(20)28)14-7-9-17(31-3)10-8-14/h4-10,13,22H,11-12H2,1-3H3 |
InChI Key |
FOABTVQYCPTWDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C(OCCN3C(=C2C(=O)N(C1=O)C)C4=CC(=CC=C4)Br)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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